molecular formula C18H16BrN3O2S B2566689 (2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1448073-36-6

(2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2566689
CAS RN: 1448073-36-6
M. Wt: 418.31
InChI Key: PDGJKJXLGBKMOZ-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN3O2S and its molecular weight is 418.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel compounds, including those similar to the query compound, have been a significant area of research. Shahana and Yardily (2020) explored the synthesis of related compounds and their characterization using various spectroscopic techniques. This research contributes to understanding the structural and vibrational properties of such compounds through density functional theory calculations (Shahana & Yardily, 2020).

Docking Studies and Antibacterial Activity

  • Molecular docking studies are crucial in assessing the biological activity of compounds. The same study by Shahana and Yardily (2020) included molecular docking using Hex 8.0 to understand the antibacterial activity of the synthesized compounds, providing insights into their potential therapeutic applications (Shahana & Yardily, 2020).

Application in Heterocyclic Compound Synthesis

  • The synthesis of heterocyclic compounds, such as thiazolidin-4-ones and thiazolin-4-ones with anticipated biological activity, is another area of application. Kandeel (2006) demonstrated the synthesis of new derivatives using compounds structurally similar to the query compound, highlighting their potential biological activities (Kandeel, 2006).

Enzyme Inhibitory Activity and Molecular Docking

  • Compounds structurally related to the query have been investigated for their enzyme inhibitory activities. Cetin et al. (2021) evaluated derivatives for inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, employing molecular docking studies to understand interactions at enzyme active sites (Cetin et al., 2021).

Antimicrobial and Antiviral Activity

  • Research by Sharma et al. (2009) on substituted benzimidazoles, structurally related to the query compound, explored their antimicrobial and antiviral potential. This highlights the scope of such compounds in developing new antimicrobial and antiviral agents (Sharma et al., 2009).

properties

IUPAC Name

(2-bromophenyl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c19-15-4-2-1-3-14(15)18(23)22-8-5-12(6-9-22)16-20-21-17(24-16)13-7-10-25-11-13/h1-4,7,10-12H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGJKJXLGBKMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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